

Application Note and Protocol for the Extraction of Fidaxomicin from Human Plasma

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Compound of Interest

Compound Name: *Fidaxomicin-d7*

Cat. No.: *B12074083*

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Introduction

Fidaxomicin is a narrow-spectrum macrocyclic antibiotic used for the treatment of *Clostridium difficile*-associated diarrhea. Accurate quantification of fidaxomicin and its primary active metabolite, OP-1118, in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This application note provides a detailed protocol for the liquid-liquid extraction (LLE) of fidaxomicin and OP-1118 from human plasma, a method noted for its ability to effectively remove endogenous matrix components and reduce matrix effects in subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1]. While other techniques such as protein precipitation followed by solid-phase extraction (SPE) have also been utilized for plasma and fecal samples, LLE offers a robust and sensitive approach for bioanalysis[2][3].

Principle

This protocol employs a liquid-liquid extraction technique to isolate fidaxomicin and its metabolite from human plasma. The method is based on the differential partitioning of the analytes between an aqueous phase (plasma) and an immiscible organic solvent (ethyl acetate). Following the addition of an internal standard to the plasma sample, an organic solvent is used to extract the compounds of interest. After separation of the two phases by centrifugation, the organic layer containing the analytes is removed, evaporated to dryness, and the residue is reconstituted in a solvent compatible with LC-MS/MS analysis.

Materials and Reagents

- Fidaxomicin reference standard
- OP-1118 reference standard
- **Fidaxomicin-d7** (internal standard)
- Ethyl acetate (HPLC grade)
- Methanol (HPLC grade)
- Ultrapure water
- Human plasma (blank)
- Vortex mixer
- Centrifuge
- Nitrogen evaporator
- 96-well plates or microcentrifuge tubes
- Pipettes and tips

Experimental Protocol

This protocol is adapted from the bioanalysis method described in patent CN112816584A[1].

Preparation of Standard and Internal Standard Solutions

- **Stock Solutions:** Prepare individual stock solutions of fidaxomicin, OP-1118, and **fidaxomicin-d7** in methanol at a concentration of approximately 1.00 mg/mL.
- **Calibration Standards:** Prepare a series of mixed standard samples by spiking blank human plasma with the appropriate volumes of the stock solutions. The concentration range for fidaxomicin should be 0.100-20.0 ng/mL and for OP-1118 should be 0.200-40.0 ng/mL[1].

- Internal Standard Working Solution: Dilute the **fidaxomicin-d7** stock solution with a methanol:water (50:50, v/v) mixture to prepare an internal standard working solution with a concentration of 3.00 ng/mL[1].

Sample Preparation: Liquid-Liquid Extraction

- Pipette 50.0 µL of the plasma sample (calibration standard, quality control sample, or unknown sample) into a centrifuge tube or a well of a 96-well plate.
- Add 50.0 µL of the 3.00 ng/mL **fidaxomicin-d7** internal standard solution.
- Add 200 µL of ultrapure water.
- Add 800 µL of ethyl acetate.
- Vortex the mixture for 5 minutes.
- Allow the mixture to stand for 5 minutes to permit phase separation.
- Centrifuge the samples if necessary to achieve a clear separation of the aqueous and organic layers.
- Carefully transfer 700 µL of the upper organic layer (supernatant) to a new clean tube or 96-well plate.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the dried residue with 300 µL of a methanol:water (1:1, v/v) solution.
- The sample is now ready for injection into the LC-MS/MS system. A typical injection volume is 10.0 µL[1].

Data Presentation

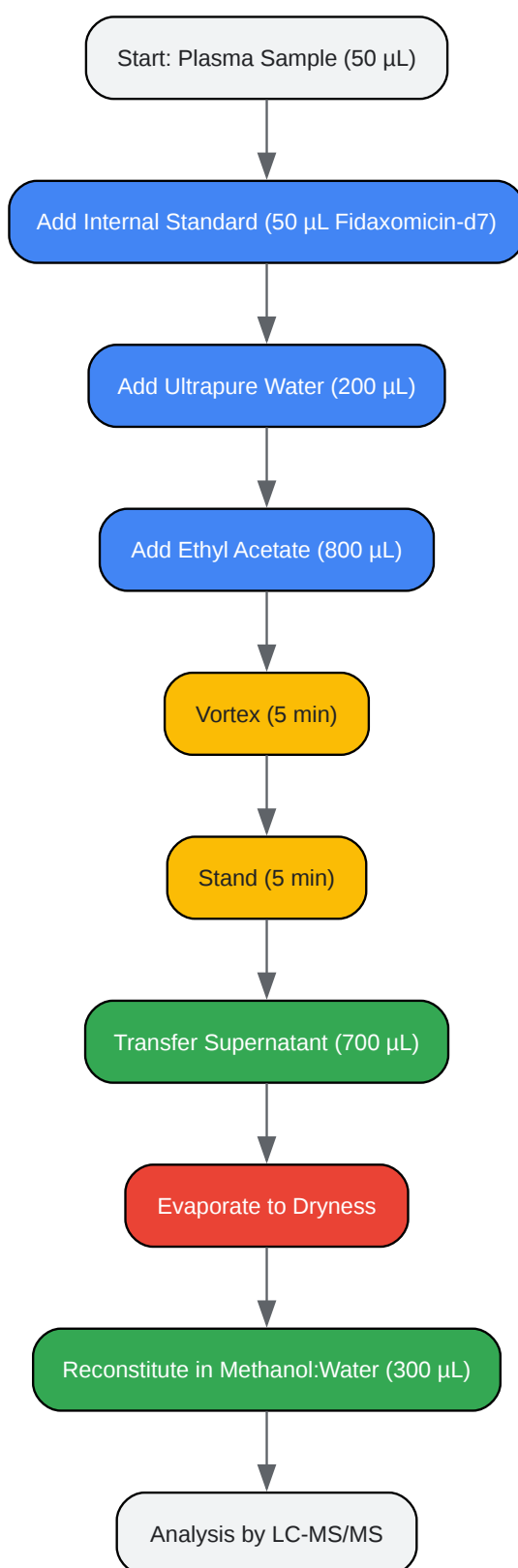
The following table summarizes the quantitative data related to the liquid-liquid extraction of fidaxomicin and its metabolite, OP-1118, from human plasma.

Analyte	Quality Control Level	Extraction Recovery (%)	Lower Limit of Quantification (LLOQ) (ng/mL)
Fidaxomicin	Low	66.9	0.100[1]
Medium	73.0	66.9	0.100[1]
High	72.9		
OP-1118	Low	61.0	0.200[1]
Medium	62.2	61.0	0.200[1]
High	64.5		
Fidaxomicin-d7	-	77.8	-

Data for extraction recovery and LLOQ are sourced from patent CN112816584A.

Visualization

Experimental Workflow for Liquid-Liquid Extraction of Fidaxomicin



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Caption: Workflow for the liquid-liquid extraction of fidaxomicin from plasma.

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References

- 1. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
- 2. Fidaxomicin Attains High Fecal Concentrations With Minimal Plasma Concentrations Following Oral Administration in Patients With Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
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